Positional Isomer Comparison: 6-Carboxylic Acid Regioisomer as a Distinct Scaffold in Patent-Protected Therapeutic Programs
The 6-carboxylic acid regioisomer (CAS 1260664-03-6) is the specific scaffold utilized in patent-protected oxadiazolyl dihydropyrano[2,3-b]pyridine inhibitors of HIPK2 for treating kidney fibrosis [1]. In contrast, the 2-carboxylic acid (CAS 1823367-89-0) and 4-carboxylic acid (CAS 1448336-34-2) positional isomers are not cited in this patent family, indicating that the 6-position carboxylic acid provides a unique geometric and electronic configuration essential for HIPK2 inhibitory activity.
| Evidence Dimension | Presence in HIPK2 inhibitor patent family |
|---|---|
| Target Compound Data | Core scaffold explicitly claimed and utilized in oxadiazolyl dihydropyrano[2,3-b]pyridine HIPK2 inhibitors |
| Comparator Or Baseline | 2-carboxylic acid (CAS 1823367-89-0) and 4-carboxylic acid (CAS 1448336-34-2) positional isomers: not cited in EP 4291183 A1 |
| Quantified Difference | Patent exclusivity (present vs. absent) |
| Conditions | Patent analysis of EP 4291183 A1 |
Why This Matters
This matters for procurement because the 6-carboxylic acid regioisomer is the specifically validated scaffold for a defined therapeutic program, whereas alternative positional isomers lack documented utility in this context, posing a risk of synthetic failure or reduced biological activity.
- [1] European Patent EP 4291183 A1. Oxadiazolyl dihydropyrano[2,3-b]pyridine inhibitors of HIPK2 for treating kidney fibrosis, 2023. View Source
